9-Methyl-10-nitroanthracene
Overview
Description
9-Methyl-10-nitroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a methyl group at the ninth position and a nitro group at the tenth position on the anthracene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-10-nitroanthracene typically involves the nitration of 9-methylanthracene. The process begins with the dissolution of 9-methylanthracene in a suitable solvent, followed by the addition of a nitrating agent such as nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the tenth position .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar nitration processes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-10-nitroanthracene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Sodium methoxide or other nucleophiles under basic conditions
Major Products:
Reduction: 9-Methyl-10-aminoanthracene.
Oxidation: 9-Methyl-10-anthraquinone.
Substitution: Various substituted anthracenes depending on the nucleophile used
Scientific Research Applications
9-Methyl-10-nitroanthracene is utilized in several scientific research areas:
Chemistry: It is studied for its photochemical properties and used in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9-Methyl-10-nitroanthracene involves its photochemical behavior. Upon absorption of light energy, the compound is excited to a higher energy state, leading to various photochemical reactions. These reactions can result in the formation of reactive intermediates such as nitroso and nitrite radicals, which further participate in subsequent chemical transformations .
Comparison with Similar Compounds
- 9-Nitroanthracene
- 10-Nitroanthracene
- 12-Methyl-7-nitrobenz[a]anthracene
Comparison: 9-Methyl-10-nitroanthracene is unique due to the presence of both a methyl and a nitro group, which influences its photochemical properties and reactivity. Compared to 9-Nitroanthracene and 10-Nitroanthracene, the methyl group in this compound provides additional steric hindrance, affecting the orientation and reactivity of the nitro group. This makes it a valuable compound for studying steric effects in photochemical reactions .
Properties
IUPAC Name |
9-methyl-10-nitroanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-11-6-2-4-8-13(11)15(16(17)18)14-9-5-3-7-12(10)14/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIFGOKEBFQCGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233436 | |
Record name | Anthracene, 9-methyl-10-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84457-22-7 | |
Record name | Anthracene, 9-methyl-10-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084457227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthracene, 9-methyl-10-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40233436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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